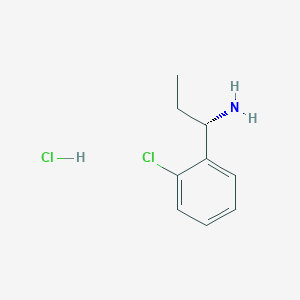

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

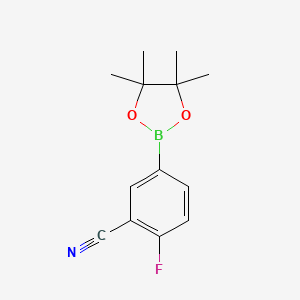

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride, also known as 1-(2-chlorophenyl)propylamine hydrochloride, is an organic compound with the molecular formula C8H11ClN2•HCl. It is a white, crystalline solid that is soluble in water, ethanol, and ether. The compound is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as an intermediate for the production of pharmaceuticals.

Scientific Research Applications

Antibacterial and Antioxidant Properties

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride has been investigated for its potential antibacterial and antioxidant properties. A study synthesized various amine oxalates, including those derived from (1S)-1-(2-Chlorophenyl)propylamine, and evaluated their antibacterial and antioxidant activities. Some compounds exhibited significant antibacterial activity, although they generally did not neutralize superoxide radicals (Arutyunyan et al., 2012).

Pharmacological Research Tool

The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, a target of interest in pharmacological research. This discovery is significant for the development of new pharmacological tools and potential drug leads, with the enantiopure (+)- and (-)- forms of the compound showing differing activities at the receptor (Croston et al., 2002).

Spectroscopic and Crystallographic Characterization

The compound has been a subject of spectroscopic and crystallographic studies, particularly in the context of cathinone derivatives. These studies are crucial for understanding the structural and chemical properties of the compound and related substances (Kuś et al., 2016).

Synthesis of Novel Compounds

The compound has been used in the synthesis of new chemical entities. For instance, it has been involved in the creation of hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes, which have applications in various chemical processes (Warad et al., 2010).

Electrochemical Oxidation Studies

It has also been studied for its electrochemical properties, particularly in the context of amino-substituted triphenylamine derivatives. These studies contribute to the understanding of electrochemical behaviors of such compounds (Chiu et al., 2005).

Pharmaceutical Manufacturing

The compound is relevant in the synthesis of pharmaceuticals, such as in the improved industrial synthesis of the antidepressant sertraline. This synthesis process highlights the compound's utility in creating high-purity pharmaceutical ingredients (Vukics et al., 2002).

properties

IUPAC Name |

(1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXIQCQWGYRDC-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467968 |

Source

|

| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |

CAS RN |

873893-94-8 |

Source

|

| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)